molecular formula C10H12N2 B14682659 1-(But-2-yn-1-yl)-1-phenylhydrazine CAS No. 25706-25-6

1-(But-2-yn-1-yl)-1-phenylhydrazine

Cat. No.: B14682659
CAS No.: 25706-25-6
M. Wt: 160.22 g/mol
InChI Key: SRGDLCOKOLCMNG-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yl)-1-phenylhydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring and a but-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)-1-phenylhydrazine typically involves the reaction of phenylhydrazine with but-2-yn-1-yl halides under basic conditions. One common method includes the use of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at room temperature, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-yn-1-yl)-1-phenylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines .

Scientific Research Applications

1-(But-2-yn-1-yl)-1-phenylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(But-2-yn-1-yl)-1-phenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 1-(But-2-yn-1-yl)-4-methylbenzenesulfonamide
  • 1-(Pyridin-3-yl)but-2-yn-1,4-diol
  • Carbonic acid, but-2-yn-1-yl octadecyl ester

Uniqueness: 1-(But-2-yn-1-yl)-1-phenylhydrazine is unique due to its specific structural features, which include the combination of a hydrazine group with a phenyl ring and a but-2-yn-1-yl group.

Properties

CAS No.

25706-25-6

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1-but-2-ynyl-1-phenylhydrazine

InChI

InChI=1S/C10H12N2/c1-2-3-9-12(11)10-7-5-4-6-8-10/h4-8H,9,11H2,1H3

InChI Key

SRGDLCOKOLCMNG-UHFFFAOYSA-N

Canonical SMILES

CC#CCN(C1=CC=CC=C1)N

Origin of Product

United States

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